7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Prostaglandin B3 is a member of the class of prostaglandins A that is prosta-5,8(12),13,17-tetraen-1-oic acid carrying oxo and hydsroxy substituents at positions 9 and 15 respectively (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a rat metabolite and a xenobiotic metabolite. It is a prostaglandins B and a secondary alcohol. It is a conjugate acid of a prostaglandin B3(1-).
Prostaglandin B3 is a natural product found in Glycine max with data available.
Prostaglandin B3 is a natural product found in Glycine max with data available.
Brand Name:
Vulcanchem
CAS No.:
36614-32-1
VCID:
VC21198974
InChI:
InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1
SMILES:
CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Molecular Formula:
C20H28O4
Molecular Weight:
332.4 g/mol
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
CAS No.: 36614-32-1
Cat. No.: VC21198974
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin B3 is a member of the class of prostaglandins A that is prosta-5,8(12),13,17-tetraen-1-oic acid carrying oxo and hydsroxy substituents at positions 9 and 15 respectively (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a rat metabolite and a xenobiotic metabolite. It is a prostaglandins B and a secondary alcohol. It is a conjugate acid of a prostaglandin B3(1-). Prostaglandin B3 is a natural product found in Glycine max with data available. |
|---|---|
| CAS No. | 36614-32-1 |
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | (Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1 |
| Standard InChI Key | DQRGQQAJYRBDRP-UNBCGXALSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O |
| SMILES | CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
| Canonical SMILES | CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
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